Dasatinib N-Oxide

概要

説明

ダサチニブN-オキシドは、慢性骨髄性白血病および急性リンパ性白血病の治療に主に使用される、よく知られたチロシンキナーゼ阻害剤であるダサチニブの誘導体です。 この化合物は、ダサチニブに存在するピペラジン環の酸化によって形成されます 。ダサチニブN-オキシドの形成は、製薬製剤における不純物としてしばしば考慮されますが、さまざまな科学的用途の可能性も秘めています。

準備方法

合成経路と反応条件: ダサチニブN-オキシドを合成するための主な方法は、ダサチニブの酸化です。 これは、過酸化水素またはジメチルアニリンモノオキシゲナーゼなどの酸化剤を使用して達成できます 。この反応は、通常、N-オキシド誘導体の選択的形成を確保するために、制御された条件下で行われます。

工業生産方法: 工業環境では、ダサチニブN-オキシドの生産には、ダサチニブを最適化された条件下で酸化剤で処理する大規模酸化反応器を使用することが含まれる場合があります。 温度、pH、反応時間などのプロセスパラメータは、収率と純度を最大限に高めるために注意深く制御されます .

化学反応の分析

反応の種類: ダサチニブN-オキシドは主に酸化反応を起こします。 ダサチニブ中のピペラジン環は酸化を受けやすく、N-オキシド誘導体の形成につながります .

一般的な試薬と条件:

主な生成物: 酸化反応の主な生成物は、ダサチニブN-オキシド自体です。 さらなる酸化または分解により、その他のマイナーな不純物が生成される可能性があります .

4. 科学研究の応用

ダサチニブN-オキシドは、科学研究においていくつかの用途があります。

科学的研究の応用

Dasatinib N-oxide has several applications in scientific research:

作用機序

ダサチニブN-オキシドは、ダサチニブと同様に、主にチロシンキナーゼの阻害を通じてその効果を発揮します。 BCR-ABL、SRCファミリーキナーゼ、c-KIT、およびPDGFRβを含む複数のキナーゼを標的としています 。 ピペラジン環の酸化は、これらの標的への結合親和性を大幅には変化させませんが、薬物動態特性と代謝安定性に影響を与える可能性があります .

類似の化合物:

独自性: ダサチニブN-オキシドは、酸化不純物として形成されることと、ダサチニブの薬物動態と代謝に潜在的な影響を与えることから、独自性があります。 親化合物であるダサチニブとは異なり、ダサチニブN-オキシドは、ダサチニブの酸化安定性と分解経路に関する洞察を提供し、製薬研究開発にとって価値があります .

類似化合物との比較

Dasatinib: The parent compound, a potent tyrosine kinase inhibitor used in leukemia treatment.

Imatinib: Another tyrosine kinase inhibitor used for similar indications but with a different binding profile.

Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.

Uniqueness: Dasatinib N-oxide is unique due to its formation as an oxidative impurity and its potential impact on the pharmacokinetics and metabolism of dasatinib. Unlike its parent compound, this compound provides insights into the oxidative stability and degradation pathways of dasatinib, making it valuable for pharmaceutical research and development .

生物活性

Dasatinib N-Oxide is a significant metabolite of dasatinib, a potent dual Src/Bcr-Abl inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and managing potential side effects.

1. Overview of Dasatinib and Its Metabolite

Dasatinib was approved for clinical use in 2006 and has been shown to effectively inhibit BCR-ABL and Src kinases, which are implicated in various hematological malignancies. Dasatinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4, yielding several metabolites, including this compound. This metabolite retains pharmacological activity and contributes to the overall therapeutic effects observed with dasatinib administration.

2. Pharmacokinetics and Metabolism

This compound is formed through oxidative metabolism of dasatinib. Studies indicate that it is a minor but pharmacologically active metabolite. The metabolic pathway involves the conversion of dasatinib via CYP3A4, leading to both active and inactive metabolites. The pharmacokinetic profile of this compound suggests that it may influence the drug's efficacy and safety profile.

| Parameter | Value |

|---|---|

| Molecular Formula | C22H26ClN7O3S |

| CAS Number | 910297-52-8 |

| Major Metabolizing Enzyme | CYP3A4 |

| Active Form | Yes |

3. Biological Activity

Research indicates that this compound exhibits biological activities similar to those of its parent compound. It has been shown to retain the ability to inhibit Src family kinases, which play a critical role in cell signaling pathways involved in cancer progression.

3.1 Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit cellular proliferation in cancer cell lines similar to dasatinib itself. For example, a study reported that both dasatinib and its N-oxide form inhibited cell growth in BCR-ABL-positive cell lines, albeit with variations in potency.

3.2 Case Studies

A notable case study involved patients with CML who were treated with dasatinib. The presence of this compound was correlated with therapeutic outcomes, suggesting that monitoring this metabolite could be beneficial for assessing treatment efficacy.

- Patient Group : CML patients undergoing dasatinib therapy

- Findings : Higher concentrations of this compound were associated with improved response rates to treatment.

4. Safety Profile and Adverse Effects

While this compound contributes to the therapeutic effects of dasatinib, it is also essential to consider its safety profile. Research indicates that nephrotoxicity is a concern associated with dasatinib treatment, potentially exacerbated by its metabolites.

4.1 Nephrotoxicity Analysis

Dasatinib has been linked to alterations in podocyte biomechanics, leading to nephrotoxicity. Studies have shown that while dasatinib itself poses risks for kidney injury, the role of its metabolites like this compound requires further investigation to understand their contribution to adverse effects.

5. Conclusion

This compound plays a significant role as an active metabolite of dasatinib, contributing to its overall therapeutic efficacy in treating hematological malignancies. Future research should focus on elucidating the precise mechanisms by which this metabolite exerts its effects and how it influences the safety profile of dasatinib therapy.

特性

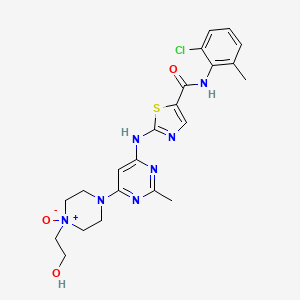

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFNEEZCTQCRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474434 | |

| Record name | Dasatinib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-52-8 | |

| Record name | N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。